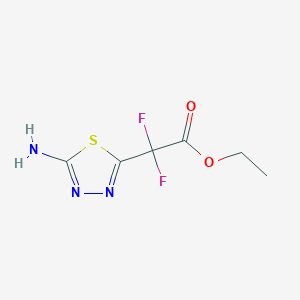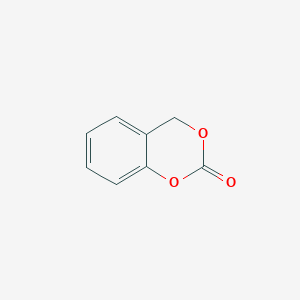
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-amino-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and interact with DNA.
Agriculture: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as urease, which is crucial for the survival of certain bacteria . The compound can also bind to DNA, interfering with its replication and transcription processes, which is beneficial in anticancer therapies.
Comparación Con Compuestos Similares
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can be compared with other thiadiazole derivatives such as:
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-5-ethyl-1,3,4-thiadiazole
- 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the difluoroacetate moiety, which can impart distinct electronic properties and influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C6H7F2N3O2S |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H7F2N3O2S/c1-2-13-4(12)6(7,8)3-10-11-5(9)14-3/h2H2,1H3,(H2,9,11) |
Clave InChI |
FPBTZHLLAHCZKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NN=C(S1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)








![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
